Methyl 4-[5-methyl-4-[[propan-2-yl-[(1,3,5-trimethylpyrazol-4-yl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate
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Overview
Description
Methyl 4-[5-methyl-4-[[propan-2-yl-[(1,3,5-trimethylpyrazol-4-yl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyrazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[5-methyl-4-[[propan-2-yl-[(1,3,5-trimethylpyrazol-4-yl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the pyrazole moiety, and finally the esterification to form the benzoate ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, green chemistry principles may be applied to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-methyl-4-[[propan-2-yl-[(1,3,5-trimethylpyrazol-4-yl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Methyl 4-[5-methyl-4-[[propan-2-yl-[(1,3,5-trimethylpyrazol-4-yl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-[5-methyl-4-[[propan-2-yl-[(1,3,5-trimethylpyrazol-4-yl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[5-methyl-4-[[propan-2-yl-[(1,3,5-trimethylpyrazol-4-yl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[5-methyl-4-[[propan-2-yl-[(1,3,5-trimethylpyrazol-4-yl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-14(2)27(12-20-15(3)25-26(6)16(20)4)13-21-17(5)30-22(24-21)18-8-10-19(11-9-18)23(28)29-7/h8-11,14H,12-13H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPJNINVKQJDOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(CC2=C(OC(=N2)C3=CC=C(C=C3)C(=O)OC)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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